(Tetrahydro-2H-pyran-3-yl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

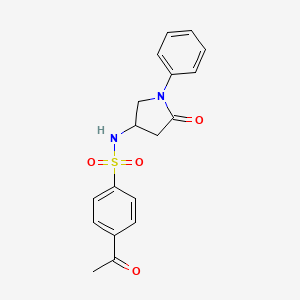

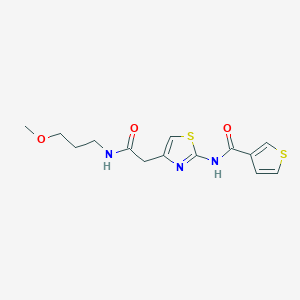

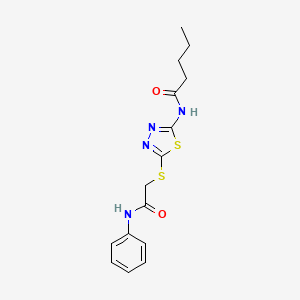

“(Tetrahydro-2H-pyran-3-yl)hydrazine” is a chemical compound with the molecular formula C5H12N2O . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound is a liquid and is stored under nitrogen .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “(Tetrahydro-2H-pyran-3-yl)hydrazine”, often involves the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .Molecular Structure Analysis

The molecular structure of “(Tetrahydro-2H-pyran-3-yl)hydrazine” can be represented by the InChI code: 1S/C5H12N2O/c6-7-5-1-3-8-4-2-5/h5,7H,1-4,6H2 . This indicates that the molecule consists of a tetrahydropyran ring attached to a hydrazine group .Chemical Reactions Analysis

Tetrahydropyran derivatives, such as “(Tetrahydro-2H-pyran-3-yl)hydrazine”, are commonly used in organic synthesis . They are often used as protecting groups for alcohols . The ethers derived from these compounds can withstand a variety of reactions .Physical And Chemical Properties Analysis

“(Tetrahydro-2H-pyran-3-yl)hydrazine” is a liquid at room temperature . It has a molecular weight of 116.16 . The compound is stored under nitrogen .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

Transformation with Hydrazines : (Tetrahydro-2H-pyran-3-yl)hydrazine and its derivatives undergo transformations with various hydrazines in the presence of acidic catalysts, leading to the formation of N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides as the main products, alongside other derivatives like α,β-didchydro-α-amino acid derivatives (L. Vranicar, S. Polanc, M. Kočevar, 2003).

Selective Transformations : The compound exhibits highly selective transformations with hydrazides, phenylhydrazines, and heterocyclic hydrazines, converting benzopyran-2,5-diones to corresponding hydrazono-benzopyrans and further to quinolines (P. Trebše, S. Polanc, M. Kočevar, T. Šolmajer, S. Golic-Grdadolnik, 1997).

Biological Applications

Synthesis of Biologically Active Compounds : Synthesis of trifluoromethylazoles and other compounds from (Tetrahydro-2H-pyran-3-yl)hydrazine derivatives have shown potential in measuring pH in biological media by 19F NMR spectroscopy (Brian G. Jones, S. Branch, A. Thompson, M. Threadgill, 1996).

Antidiabetic Activity : Novel pyrazole-based heterocycles attached to sugar moieties synthesized from (Tetrahydro-2H-pyran-3-yl)hydrazine derivatives have exhibited moderate antidiabetic activity, presenting potential for developing new therapeutic agents (Nagesh Vaddiraju, M. Ajitha, K. Rajnarayana, Ramreddy Godela, 2022).

Novel Derivatives and Their Applications

Synthesis of Pyridazine Derivatives : This compound can be used to create pyridazine derivatives, showcasing its versatility in the synthesis of heterocyclic compounds (F. Požgan, S. Polanc, M. Kočevar, 2006).

Antimicrobial and Antifungal Agents : It serves as a precursor for the synthesis of benzenesulfonylurea and thiourea derivatives, which have shown significant antibacterial and antimycobacterial, as well as mild to moderate antifungal activities (H. Faidallah, K. A. Khan, A. Asiri, 2011).

Safety and Hazards

“(Tetrahydro-2H-pyran-3-yl)hydrazine” is classified as a dangerous substance . It has hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

oxan-3-ylhydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-5-2-1-3-8-4-5/h5,7H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIXGYOFLLSVOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tetrahydro-2H-pyran-3-yl)hydrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2831763.png)

![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)

![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)